4-Allyl-1-ethoxymethoxy-2-ethylbenzene
Description
Properties
CAS No. |
666710-30-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(ethoxymethoxy)-2-ethyl-4-prop-2-enylbenzene |
InChI |
InChI=1S/C14H20O2/c1-4-7-12-8-9-14(13(5-2)10-12)16-11-15-6-3/h4,8-10H,1,5-7,11H2,2-3H3 |
InChI Key |
SFHPXKJZVRLJFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC=C)OCOCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-Allyl-1-ethoxymethoxy-2-ethylbenzene becomes evident when compared to analogous compounds. Below is a detailed analysis:
Table 1: Comparative Analysis of Substituted Benzene Derivatives
Key Comparisons:
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The ethoxymethoxy group in the target compound is strongly electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, the nitro group in 2-ethyl-1-methoxy-4-nitrobenzene deactivates the ring, directing reactions to specific positions .
Synthetic Flexibility :
- The propargyloxy group in compound 9 () allows for click chemistry modifications , whereas the ethoxymethoxy group in the target compound may limit such versatility but improve metabolic stability.
Biological Activity :
- Allyl-substituted derivatives like 4-Allyl-1,2-dimethoxybenzene () exhibit antibacterial properties, suggesting that the allyl group and ether substituents in the target compound may similarly enhance bioactivity . Ethyl groups (vs. methyl in ) could further optimize lipophilicity for membrane penetration.
Physicochemical Properties :
- The target compound’s higher molecular weight (~236.3 g/mol) compared to simpler analogs (e.g., 162.23 g/mol for ) implies differences in solubility and volatility. Ethoxymethoxy may improve water solubility relative to methyl or nitro groups.
Research Findings and Implications
- Antibacterial Potential: Derivatives with allyl and methoxy groups (e.g., ’s compounds 7–11) show efficacy against Gram-positive bacteria, suggesting the target compound’s ethoxymethoxy and ethyl groups could enhance or modulate this activity .
- Synthetic Challenges : Introducing multiple substituents (e.g., ethoxymethoxy and ethyl) requires precise control of reaction conditions to avoid side products, as seen in analogous syntheses .
- Structural Uniqueness : The combination of ethoxymethoxy and ethyl groups distinguishes the target compound from nitro- or propargyl-substituted analogs, positioning it as a candidate for specialized applications in agrochemicals or drug discovery.
Preparation Methods
Synthesis of 2-Ethyl-4-allylphenol
The core tri-substituted phenol intermediate, 2-ethyl-4-allylphenol, is synthesized via electrophilic aromatic substitution or directed metalation (source 1, 9):
-
Friedel-Crafts Allylation :
-
Substrate : 2-Ethylphenol (positions 1: OH, 2: ethyl).
-
Reagents : Allyl bromide, AlCl₃ (Lewis acid).
-
Conditions : 0–25°C, anhydrous solvent (e.g., CH₂Cl₂).
-
Mechanism : The phenolic OH directs allylation to the para position (position 4).
-
Yield : ~60–75% (estimated from analogous reactions in source 9).
-
Etherification with Ethoxymethyl Chloride
The phenolic OH at position 1 is protected via Williamson ether synthesis :
-
Reagents : Chloromethyl ethyl ether (ClCH₂OCH₂CH₃), K₂CO₃ (base).
-
Conditions : Reflux in acetone (source 9).
-
Reaction :
-
Yield : ~70–85% (extrapolated from source 9’s alkylation data).
Table 1: Direct Alkylation-Etherification Protocol
| Step | Reagents/Conditions | Key Parameters | Yield (%) |
|---|---|---|---|
| 1 | Allyl bromide, AlCl₃ | 0–25°C, CH₂Cl₂ | 65–75 |
| 2 | ClCH₂OCH₂CH₃, K₂CO₃ | Reflux, acetone | 70–85 |
Palladium-Catalyzed Coupling Approaches
Heck Reaction for Allylation
Alternative allylation via Heck coupling :
-
Substrate : 1-Ethoxymethoxy-2-ethyl-4-iodobenzene.
-
Reagents : Allyl alcohol, Pd(OAc)₂, PPh₃.
-
Conditions : DMF, 80°C, K₂CO₃.
-
Yield : ~75–85% (analogous to source 11’s protocols).
Table 2: Palladium-Catalyzed Methods
| Method | Substrate | Catalytic System | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | 4-Bromo derivative | Pd(PPh₃)₄, Ag₂CO₃ | 80–90 |
| Heck Reaction | 4-Iodo derivative | Pd(OAc)₂, PPh₃ | 75–85 |
Sequential Protection and Functionalization
Ethoxymethoxy Protection
Post-core synthesis, the phenol is protected using ethoxymethyl triflate (source 4):
-
Reagents : (EtOCH₂)₂OTr (triflate), 2,6-lutidine (base).
-
Conditions : CH₂Cl₂, 0°C.
-
Yield : ~85–90%.
Challenges and Optimization
Regioselectivity in Allylation
-
Issue : Competing ortho/meta allylation in Friedel-Crafts.
-
Solution : Use directing groups (e.g., –OCH₂OCH₂CH₃) to favor para substitution (source 6).
Stability of Ethoxymethoxy Group
-
Acid Sensitivity : Avoid strong acids during synthesis (source 4).
-
Base Compatibility : Use mild bases (K₂CO₃) to prevent cleavage (source 9).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Allyl-1-ethoxymethoxy-2-ethylbenzene, and how can reaction conditions be optimized?
- Methodology :
- Coupling Reactions : Utilize palladium- or copper-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) for allyl and ethoxymethoxy group introduction, as demonstrated in analogous benzene derivatives .
- Catalyst Optimization : Adjust catalyst loading (e.g., copper iodide at 0.1 mmol per 2.0 mmol substrate) to balance reactivity and side-product formation .
- Temperature Control : Conduct reactions under inert atmospheres (argon) at moderate temperatures (~50°C) to prevent decomposition of sensitive functional groups .
- Purification : Employ silica gel column chromatography with optimized solvent gradients (e.g., hexane:ethyl acetate 40:1) to isolate the compound .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use and NMR to verify substituent positions and allyl/ethyl group integration ratios. Compare peaks with structurally similar compounds (e.g., 4-Allyl-1,2-dimethoxybenzene) .
- Mass Spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns and rule out impurities .
- Melting Point Analysis : Determine melting points in triplicate to assess crystallinity and consistency with literature data for analogous derivatives (e.g., 69–70°C for allyloxy-substituted benzene) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts or melting points) be resolved when analyzing derivatives of this compound?
- Methodology :
- Isomer Identification : Evaluate potential regioisomers or stereoisomers via 2D NMR (e.g., COSY, NOESY) to detect spatial correlations between substituents .
- Crystallographic Validation : Perform single-crystal X-ray diffraction to unambiguously assign molecular geometry, as done for methoxybenzylidene-oxazolone derivatives .
- Controlled Replication : Repeat synthesis under identical conditions to isolate batch-specific variations (e.g., solvent purity, humidity) that may alter spectral data .
Q. What strategies can optimize reaction conditions to mitigate low yields in multi-step syntheses involving allyl and ethoxymethoxy groups?
- Methodology :
- Stepwise Protection/Deprotection : Temporarily protect reactive sites (e.g., hydroxyl groups) using acetyl or trimethylsilyl groups to prevent undesired side reactions during allylation .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates, as seen in thiazolyl-benzoic acid syntheses .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and identify rate-limiting steps, adjusting temperature or catalyst loading dynamically .
Q. How can researchers address discrepancies in toxicological or stability data reported for structurally related benzene derivatives?
- Methodology :
- Meta-Analysis : Systematically compare datasets across studies, noting variables like exposure duration (short-term vs. long-term effects) and analytical methods .
- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity profiles based on substituent electronic effects .
- Controlled Degradation Studies : Expose the compound to accelerated aging conditions (light, heat) and analyze degradation products via LC-MS to assess stability .
Data Contradiction & Reproducibility
Q. What frameworks exist to reconcile conflicting results in studies on allyl-substituted benzene derivatives?
- Methodology :
- Time-Dependent Analysis : Adopt longitudinal study designs (e.g., three-wave panel data) to distinguish transient vs. persistent effects, as applied in workplace presenteeism research .
- Resource-Driven Interpretation : Consider resource depletion (e.g., catalyst deactivation, solvent reuse) as a factor in yield variability over repeated trials .
- Open Data Practices : Share raw spectral data and reaction logs in repositories to enable cross-validation and identify systemic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
